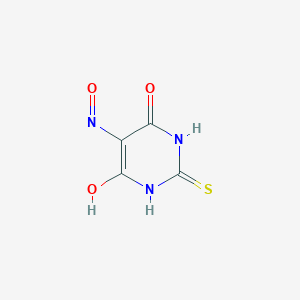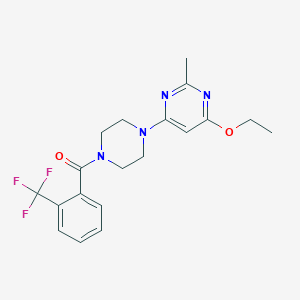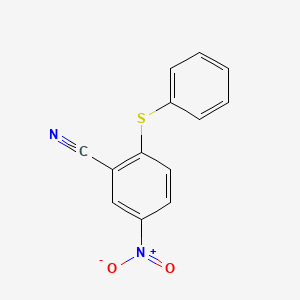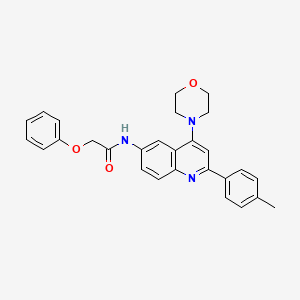
5-((4-フルオロベンジル)オキシ)-1-メチル-N-(3-(メチルチオ)フェニル)-4-オキソ-1,4-ジヒドロピリジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O3S and its molecular weight is 398.45. The purity is usually 95%.
BenchChem offers high-quality 5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
TrkB/TrkCおよびCSF-1RのPETイメージングプローブ
この化合物は、Trk/CSF-1Rの潜在的なPETイメージングのための選択的デュアルインヒビターとして同定されています . この化合物の生物学的評価から得られた結果は、このトレーサーをTrkB/TrkCおよびCSF-1Rの潜在的なPETイメージングプローブとしてさらに調査する根拠となります .
放射合成アプリケーション
この化合物は、新しい放射性リガンドの放射合成に使用されてきました . フッ素-18はPETイメージングで最も広く使用されている放射性同位体であり、利用可能な放射化学的手法の包括的な概要は、新しいフッ素-18標識PETトレーサーの合成アプローチを選択するための前提条件です .
神経受容体研究
この化合物は、神経受容体研究に潜在的な用途があります . コロニー刺激因子1受容体(CSF-1R)およびチロシンキナーゼB/C(TrkB/C)神経受容体のための潜在的な放射性リガンドとして記述されています .
神経炎症に関する研究
この化合物は、神経炎症に関する研究に使用できます . この化合物は、TrkB/TrkCおよびCSF-1RのPETイメージングプローブとしての可能性があり、神経炎症性疾患の研究に役立つ可能性があります .
創薬
この化合物は、選択的デュアルインヒビターとしての特性により、創薬の候補となる可能性があります . PETイメージングおよび神経受容体研究における潜在的な用途は、新しい治療薬の開発に貢献する可能性があります .
生物有機化学および医薬品化学
この化合物は、Bioorganic & Medicinal Chemistry Lettersに掲載されています 、これは生物有機化学および医薬品化学分野における関連性を示しています。 そのユニークな構造と特性は、これらの分野におけるさらなる研究の対象となる可能性があります .
作用機序
Target of Action
The compound contains afluorobenzyl group and a phenylboronic acid group , which are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions .
Mode of Action
The compound likely interacts with its targets through a Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In transmetalation, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway could involve the synthesis of complex organic compounds.
Pharmacokinetics
The presence of the fluorobenzyl and phenylboronic acid groups could influence its pharmacokinetic properties, as these groups are known to affect the stability, solubility, and bioavailability of compounds .
Result of Action
Given its potential involvement in suzuki–miyaura cross-coupling reactions , the compound could facilitate the formation of carbon–carbon bonds, leading to the synthesis of complex organic compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be mild and tolerant to various functional groups , suggesting that the compound could remain stable and effective under a range of conditions.
特性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-N-(3-methylsulfanylphenyl)-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-24-12-20(27-13-14-6-8-15(22)9-7-14)19(25)11-18(24)21(26)23-16-4-3-5-17(10-16)28-2/h3-12H,13H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNMMHLYUYTBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC(=CC=C2)SC)OCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2394387.png)
![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2394388.png)
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2394389.png)
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2394390.png)

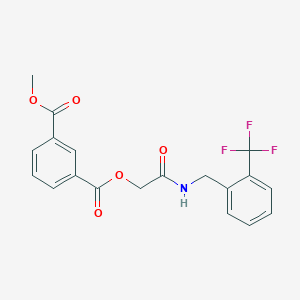

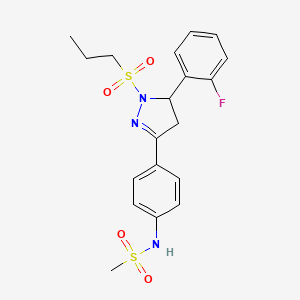
![2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2394398.png)
